molecular formula C10H12FN3 B2622291 1-(2-Azidobutan-2-yl)-4-fluorobenzene CAS No. 2060039-93-0

1-(2-Azidobutan-2-yl)-4-fluorobenzene

Cat. No.: B2622291
CAS No.: 2060039-93-0
M. Wt: 193.225
InChI Key: HAPPGMNMHYTKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Azidobutan-2-yl)-4-fluorobenzene is an organic compound that features both an azide group and a fluorobenzene moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The presence of the azide group makes it a versatile intermediate for further chemical transformations.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidobutan-2-yl)-4-fluorobenzene typically involves a multi-step process. One common method starts with the preparation of 2-bromo-2-methylbutane, which is then subjected to nucleophilic substitution with sodium azide to introduce the azide group. The resulting 2-azidobutane is then coupled with 4-fluorobenzene under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidobutan-2-yl)-4-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Azidobutan-2-yl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(2-Azidobutan-2-yl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of fluorobenzene.

    2-Azido-2-methylbutane: Lacks the fluorobenzene moiety.

    4-Fluoro-1-azidobutane: Similar but with the azide group directly attached to the butane chain.

Uniqueness: 1-(2-Azidobutan-2-yl)-4-fluorobenzene is unique due to the combination of the azide group and the fluorobenzene moiety

Properties

IUPAC Name

1-(2-azidobutan-2-yl)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3/c1-3-10(2,13-14-12)8-4-6-9(11)7-5-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPPGMNMHYTKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.